molecular formula C14H14BrNO3 B1528748 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid CAS No. 1409734-37-7

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid

Cat. No. B1528748
CAS RN: 1409734-37-7
M. Wt: 324.17 g/mol
InChI Key: PPPLNFHGPRLKPE-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylacetic acid, which is an organic compound containing a bromine atom in the para position . It’s likely to be a white to beige crystalline powder .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole are synthesized from key intermediates in the synthesis of heterocyclic liquid crystals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of 3-(4-bromophenyl)propionic acid, which has a molecular formula of C9H9BrO2 .


Physical And Chemical Properties Analysis

The compound is likely to have properties similar to those of 3-(4-bromophenyl)propionic acid, which has a melting point of 133-136 °C and is soluble in methanol .

Scientific Research Applications

Enantioselective Synthesis and Pharmaceutical Intermediates

Research on 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid and related compounds highlights its utility in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. These derivatives have been synthesized enantioselectively through electrophilic attack strategies, employing tert-butyl bromoacetate and showcasing potential as intermediates in pharmaceutical applications (Arvanitis et al., 1998).

Advanced Material Synthesis

The compound also finds applications in the synthesis of advanced materials, such as in the preparation of highly water-soluble stable free radicals through hetero-Cope rearrangement, demonstrating the compound's versatility in creating novel materials with specific properties (Marx & Rassat, 2002).

Bioactive Molecule Development

Moreover, its use extends to the development of bioactive molecules, including peptidomimetics and compounds with potential biological activities. For instance, its derivatization into 5-amino-1,2,3-triazole-4-carboxylates serves as a foundation for constructing triazole-based scaffolds, crucial for peptidomimetics or biologically active compounds, thereby illustrating its significant role in medicinal chemistry (Ferrini et al., 2015).

Organic Synthesis and Chemical Transformations

Additionally, the chemical is integral to studies on organic synthesis and chemical transformations, including the synthesis of anticonvulsants and the exploration of new synthetic routes. These studies not only broaden the scope of its applications but also contribute to a deeper understanding of its chemical properties and reactivity (Unverferth et al., 1998).

properties

IUPAC Name

3-(4-bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)12-10(13(17)18)11(16-19-12)8-4-6-9(15)7-5-8/h4-7H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPLNFHGPRLKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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